molecular formula C11H21NO3 B1282980 tert-Butyl (2-hydroxycyclohexyl)carbamate CAS No. 477584-30-8

tert-Butyl (2-hydroxycyclohexyl)carbamate

Cat. No.: B1282980
CAS No.: 477584-30-8
M. Wt: 215.29 g/mol
InChI Key: XVROWZPERFUOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-hydroxycyclohexyl)carbamate (TBC) is an organic compound that has been used in many scientific studies due to its unique properties. TBC has been used as a catalyst, a surfactant, a reagent, and a corrosion inhibitor. It is also used in the synthesis of other compounds, such as pharmaceuticals and other organic compounds. In addition, TBC is used in the production of polymers and other materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TBC.

Scientific Research Applications

Enantioselective Synthesis

  • The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure and substitution pattern (Ober, Marsch, Harms, & Carell, 2004).

Chemical Synthesis and Protection

  • In a study, tert-butyl-(2-(2-hydroxy) ethyl) carbamate was used in the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, demonstrating the compound's role in protecting the amino group in chemical synthesis processes (Wu, 2011).

Pharmacological Research

  • Some 1,3-disubstituted ureas and phenyl N-substituted carbamates, including 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, were evaluated for antiarrhythmic and hypotensive properties, showcasing the pharmacological potential of tert-butyl (2-hydroxycyclohexyl)carbamate derivatives (Chalina, Chakarova, & Staneva, 1998).

Trace Level Analysis in Pharmaceuticals

  • A study on Bictegravir sodium included the analysis of tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclohexyl) Carbamate as genotoxic impurities, highlighting the importance of trace level analysis in pharmaceuticals (Puppala, Subbaiah, & Maheswaramma, 2022).

Natural Product Synthesis

  • The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, demonstrates the compound's role in the synthesis of biologically active natural products (Tang et al., 2014).

Stereochemistry in Chemical Synthesis

  • An efficient route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, emphasizing the compound's significance in controlling stereochemistry in chemical synthesis (Wang, Ma, Reddy, & Hu, 2017).

Chemical Sensory Materials

  • The study of benzothizole modified carbazole derivatives, including those with a tert-butyl moiety, contributed to the development of fluorescent sensory materials for detecting volatile acid vapors, underlining the utility of this compound in creating sensory materials (Sun et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The MSDS for the compound can be found online .

Properties

IUPAC Name

tert-butyl N-(2-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROWZPERFUOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557976
Record name tert-Butyl (2-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477584-30-8
Record name tert-Butyl (2-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-hydroxycyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-hydroxycyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-hydroxycyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-hydroxycyclohexyl)carbamate
Reactant of Route 5
tert-Butyl (2-hydroxycyclohexyl)carbamate
Reactant of Route 6
tert-Butyl (2-hydroxycyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.